molecular formula C14H13ClN2O2S B10813426 5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

Cat. No.: B10813426
M. Wt: 308.8 g/mol
InChI Key: FXRFMKDWSSRPKF-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with a morpholine ring and a chlorophenyl group

Preparation Methods

The synthesis of 5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-morpholin-4-yl-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

5-[(2-Chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Properties

Molecular Formula

C14H13ClN2O2S

Molecular Weight

308.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2

InChI Key

FXRFMKDWSSRPKF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2

Origin of Product

United States

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